molecular formula C23H39ClN2O3 B10827447 D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl

Cat. No.: B10827447
M. Wt: 427.0 g/mol
InChI Key: HVJHJOYQTSEKPK-QRIJJCFISA-N
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Description

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is a synthetic compound known for its role as a glucosylceramide synthase inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of the phenyl, decanoylamino, and morpholino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification methods, including recrystallization and chromatography, are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool to study glucosylceramide synthesis and its inhibition.

    Biology: Investigated for its effects on cellular processes involving glucosylceramide.

    Medicine: Explored as a potential therapeutic agent for conditions such as cancer, atherosclerosis, and cardiac hypertrophy.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

The compound exerts its effects by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. By blocking this enzyme, the compound disrupts the production of glycosphingolipids, leading to the accumulation of ceramide, which can induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of multidrug resistance in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    D-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: Another isomer with similar inhibitory effects on glucosylceramide synthase.

    L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: Differing in stereochemistry, this compound also inhibits glucosylceramide synthase but may have different biological effects.

Uniqueness

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility. These properties make it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C23H39ClN2O3

Molecular Weight

427.0 g/mol

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23+;/m1./s1

InChI Key

HVJHJOYQTSEKPK-QRIJJCFISA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O.Cl

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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